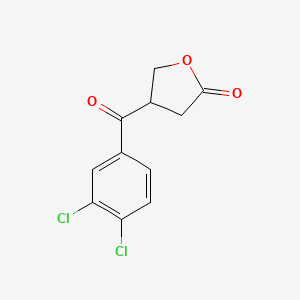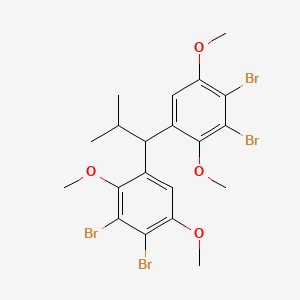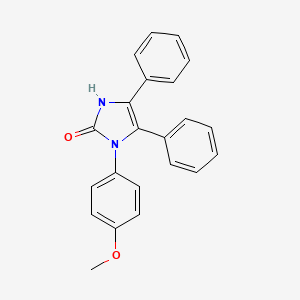
1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of benzil, 4-methoxyaniline, and ammonium acetate. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The mixture is heated to facilitate the formation of the imidazole ring, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methedrone: 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one, a synthetic cathinone with stimulant properties.
Acetanisole: An aromatic compound with a methoxyphenyl group, used as a flavoring agent.
Uniqueness
1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89838-75-5 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-one |
InChI |
InChI=1S/C22H18N2O2/c1-26-19-14-12-18(13-15-19)24-21(17-10-6-3-7-11-17)20(23-22(24)25)16-8-4-2-5-9-16/h2-15H,1H3,(H,23,25) |
InChI Key |
JFXQZEHGXATMPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
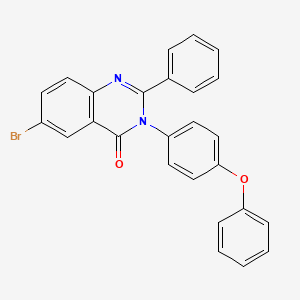
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
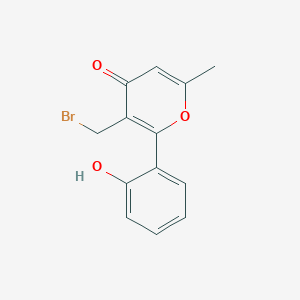
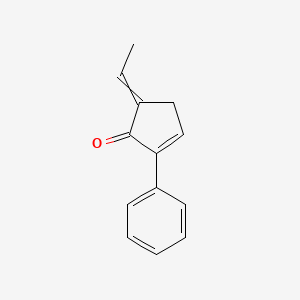
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)
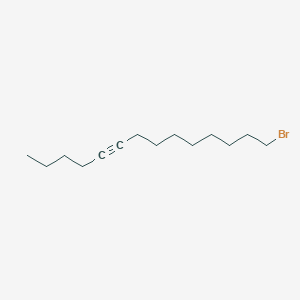
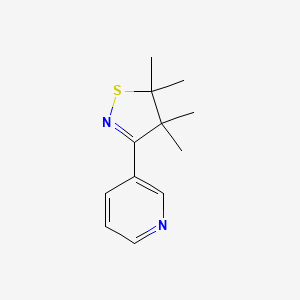

![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
